CTK7A vs. Curcumin: Structural Derivatization Achieves Water Solubility and Preserved HAT Inhibitory Activity
CTK7A is a hydrazinobenzoylcurcumin derivative of the natural product curcumin, engineered specifically to overcome the poor aqueous solubility of the parent compound while retaining and modulating its HAT inhibitory activity. In contrast to curcumin, which exhibits an IC50 of 9.4 µM for p300 HAT inhibition [1], CTK7A inhibits p300/CBP HAT with an IC50 ≤25 µM . This modification transforms a poorly soluble natural product into a water-soluble, cell-permeable tool compound suitable for in vitro and in vivo applications where curcumin's solubility limitations and pleiotropic effects preclude definitive mechanistic interrogation.
| Evidence Dimension | p300 HAT Inhibition IC50 |
|---|---|
| Target Compound Data | ≤25 µM |
| Comparator Or Baseline | Curcumin: 9.4 µM |
| Quantified Difference | ~2.7-fold higher IC50; differentiated by water solubility and selectivity profile |
| Conditions | In vitro p300 HAT assay; cell-free biochemical system |
Why This Matters
This structural derivatization provides a water-soluble alternative to curcumin for epigenetic studies, eliminating the confounding effects of DMSO vehicle and curcumin's broad pleiotropic activities, thereby enabling more robust mechanistic conclusions in hypoxia and angiogenesis research.
- [1] Shimizu, K., et al. (2017). Curcumin Analogue GO-Y030 Significantly Improves Pressure Overload-induced Heart Failure in Vivo. European Cardiology Review. Curcumin p300 HAT IC50 = 9.4 µM. View Source
